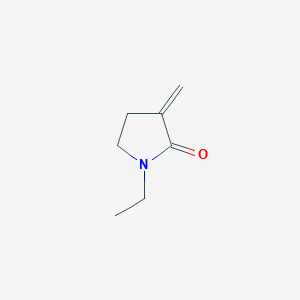
2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2,6-bis(oxazoline) derivatives involves reactions such as the condensation of amino-triazoles with aromatic acids in the presence of phosphorus oxychloride, yielding compounds with confirmed structures by spectroscopic methods and elemental analysis (Tan, Feng, & Peng, 2007). Additionally, new pyridine-2,6-bis(oxazoline) derivatives have been synthesized through reactions involving amino-phenylpropane diol and dimethyl pyridine-2,6-dicarboximidate, followed by protection processes (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).
Molecular Structure Analysis
The molecular structure of these compounds often displays complex features. For instance, the iridium(III) complex based on 2,6-bis(benzimidazol-2-yl)pyridine exhibits an ionic structure with a monoclinic crystal system (Sheng, 2013). The arrangement of ligands around the metal center and the overall geometry of these compounds can significantly influence their properties.
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming complexes with different metals. Their interaction with metals like iridium, chromium, and iron leads to the formation of complexes exhibiting diverse properties, including luminescent and magnetic behaviors (Byrne et al., 2014).
Physical Properties Analysis
The physical properties, such as luminescence and thermal behavior, are notable in these compounds. For example, the iridium(III) complex mentioned above shows green-yellow luminescence in solution (Sheng, 2013). The thermal and light-induced spin transitions in iron(II) complexes of related compounds indicate the influence of polymorphism on spin-crossover compounds (Pritchard et al., 2009).
Chemical Properties Analysis
The chemical properties of these compounds are largely defined by their ability to form complexes with various metals and their response to external stimuli like temperature and light. The electrochemical behavior of these compounds is also significant, showing high ionization potentials and good affinity in some cases (Tan, Feng, & Peng, 2007).
Wissenschaftliche Forschungsanwendungen
Heteroleptic Iron(II) Complexes
The compound 2,6-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine has been utilized in the formation of heteroleptic iron(II) complexes. These complexes demonstrate thermal spin-crossover in solution, a phenomenon where the spin state of the complex changes with temperature. The interplay between two different ligands on the metal ion significantly influences the spin state of the complex. The spin-crossover properties of these complexes have potential applications in molecular electronics and spintronics (Shahid et al., 2022).
Luminescence Enhancement in Ruthenium(II) Complexes
This compound is also involved in the synthesis of ruthenium(II)-terpyridine complexes, where it has contributed to a remarkable enhancement of luminescence lifetimes. The increase in luminescence lifetime, compared to the parent complex, is attributed to the elevation of the metal-based dsigma orbital's energy. These properties are crucial for the development of materials for light-emitting devices and sensors (Duati et al., 2003).
Extraction of Americium(III)
In the context of nuclear waste management and recycling, derivatives of 2,6-bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine have been investigated for their ability to selectively extract americium(III) from europium(III). These compounds offer enhanced separation capabilities and resistance to acid hydrolysis and radiolysis, making them valuable in the field of lanthanide and actinide separation (Hudson et al., 2006).
Organic Light-Emitting Diodes (OLEDs)
The compound has also been involved in the synthesis of materials for organic light-emitting diodes (OLEDs). The synthesized derivatives exhibit photoluminescence with maximum emission peaks in the blue light wave band, indicating their potential as organic light-emitting materials (Hong-bin, 2010).
Safety And Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthesis methods, as well as its potential applications. For instance, biocatalytic C–H oxyfunctionalizations hold great promise especially for sustainable synthesis of fine and specialty chemicals, and active pharmaceutical ingredients .
Eigenschaften
IUPAC Name |
(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBIMJNCKZZQO-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426601 | |
| Record name | 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine | |
CAS RN |
174500-20-0 | |
| Record name | Ph-pybox, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174500200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PH-PYBOX, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R62CXU58K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)


![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)